Ambalonine

Descripción

Contextualization within Natural Product Chemistry

Natural product chemistry involves the study of chemical compounds produced by living organisms. Alkaloids, a large and diverse group of nitrogen-containing natural products, are a significant focus within this field due to their complex structures and varied biological activities. wikipedia.org Anhalonine, as a plant-derived alkaloid, fits squarely within the domain of natural product chemistry. Its isolation from cacti highlights the role of plants as a rich source of bioactive compounds. wikipedia.orgwikipedia.org Research in this area often involves the identification, isolation, structural elucidation, and synthesis of these compounds, as well as the investigation of their biological properties. wikipedia.org

Significance in Alkaloid Research

Anhalonine is a member of the tetrahydroisoquinoline alkaloid family. wikipedia.org This class of alkaloids is characterized by a core tetrahydroisoquinoline structure. wikipedia.orgwikipedia.org The significance of anhalonine in alkaloid research stems from its presence alongside other pharmacologically active alkaloids in Lophophora williamsii, such as mescaline, anhalonidine (B98746), and lophophorine (B1675078). wikipedia.orgnih.govheffter.org Early research by scientists like Arthur Heffter focused on isolating and characterizing the various alkaloids found in peyote to understand their individual contributions to the plant's effects. heffter.org While mescaline was identified as the primary psychoactive component, the presence and properties of alkaloids like anhalonine have contributed to the broader understanding of the complex phytochemistry of these plants and the diverse structures and activities within the alkaloid class. heffter.orgresearchgate.net

Overview of Current Academic Research Trajectories for Anhalonine

Current academic research on anhalonine continues to explore several trajectories. These include its chemical properties and potential biological activities. ontosight.ai Research indicates that it may influence neurotransmitter systems, particularly those involving serotonin (B10506) and dopamine (B1211576). smolecule.com Studies have also investigated its potential effects on living organisms. ontosight.ai While early studies suggested potential pharmacological effects, such as analgesic and anti-inflammatory activities, the efficacy and safety for medical use are not extensively documented, indicating a need for further research. ontosight.ai

Research also delves into the synthesis and biosynthesis of anhalonine. Natural extraction from cacti remains a common method, but chemical synthesis routes in the laboratory are also explored, often aiming to replicate natural biosynthetic pathways. smolecule.com Investigations into the biosynthesis within cacti focus on the enzymatic processes that lead to its formation from simpler precursors, such as pyruvate (B1213749). smolecule.comepharmacognosy.com

Furthermore, the relationship between the structure of alkaloids like anhalonine and their biological activity (Structure-Activity Relationship - SAR) is an ongoing area of study in natural product and medicinal chemistry. collaborativedrug.compreprints.org Understanding how structural modifications impact activity is crucial for potential drug design and therapeutic applications. preprints.org Although anhalonine itself was reported as inactive in early self-experimentation at a specific dose, research into its derivatives and related compounds continues to provide insights into the structural features that contribute to biological effects. wikipedia.orgontosight.ai

The presence of a methylenedioxy group on the aromatic ring of anhalonine is considered a significant chemical feature in determining its biological activity. smolecule.com This structural motif is also found in other compounds with known biological effects. nih.gov

Research on anhalonine and other cactus alkaloids also contributes to the broader understanding of the ecological roles of these compounds in plants, such as potential defense mechanisms against herbivores. nih.gov

Here is a summary of some chemical properties of Anhalonine:

| Property | Value | Source |

| Chemical Formula | C₁₂H₁₅NO₃ | wikipedia.orgrsc.org |

| Molar Mass | 221.256 g·mol⁻¹ | wikipedia.org |

| PubChem CID | 520752 | wikipedia.orgnih.gov |

| CAS Number | (S)-: 519-04-0 | wikipedia.orgchemicalbook.com |

| Appearance | Alkaloid crystallizing in colorless stellate prisms (for Anhalonidine, a related compound) | epharmacognosy.com |

| Melting Point | 160 °C (for Anhalonidine, a related compound) | wikipedia.org |

Research findings related to Anhalonine and related alkaloids:

Anhalonine is a tetrahydroisoquinoline alkaloid found in Lophophora williamsii. wikipedia.org

Early bioassays by Arthur Heffter suggested anhalonine was inactive at a dose of 100 mg in self-experimentation. wikipedia.org

Anhalonine is structurally related to anhalonidine, which has been reported to have calming or sedative effects. wikipedia.orgwikipedia.org

The biosynthesis of anhalonine, anhalonidine, and anhalamine (B1203834) involves pyruvate as a precursor for the additional carbon atoms. epharmacognosy.com

Anhalonine features a methylenedioxy group on its aromatic ring, which is considered significant for its biological activity. smolecule.com

Research into anhalonine and its derivatives has explored potential pharmacological effects, including analgesic and anti-inflammatory activities. ontosight.ai

Studies suggest anhalonine may influence neurotransmitter systems, including serotonin and dopamine. smolecule.com

Anhalonine has been identified in other plant species, such as Vitex negundo, suggesting a potential role in plant interactions like allelopathy, although its exact role requires further study. wjgnet.com

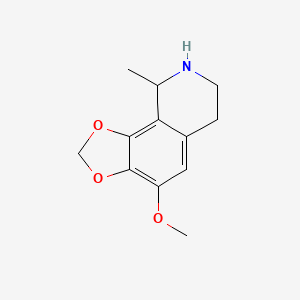

Structure

2D Structure

Propiedades

Número CAS |

519-04-0 |

|---|---|

Fórmula molecular |

C12H15NO3 |

Peso molecular |

221.25 g/mol |

Nombre IUPAC |

(9S)-4-methoxy-9-methyl-6,7,8,9-tetrahydro-[1,3]dioxolo[4,5-h]isoquinoline |

InChI |

InChI=1S/C12H15NO3/c1-7-10-8(3-4-13-7)5-9(14-2)11-12(10)16-6-15-11/h5,7,13H,3-4,6H2,1-2H3/t7-/m0/s1 |

Clave InChI |

YEGBVDVRKMCCON-ZETCQYMHSA-N |

SMILES isomérico |

C[C@H]1C2=C3C(=C(C=C2CCN1)OC)OCO3 |

SMILES canónico |

CC1C2=C3C(=C(C=C2CCN1)OC)OCO3 |

Origen del producto |

United States |

Historical Perspectives on Anhalonine Scientific Investigations

Early Isolation and Structural Postulation

The initial isolation of an alkaloid from peyote was reported by Louis Lewin in 1888. He named this substance "anhalonine" iceers.orgwikipedia.orgheffter.org. At the time, this isolated substance was believed to be a single compound, although later research indicated that Lewin's initial "anhalonine" was likely a mixture of various alkaloids present in the cactus iceers.org.

Following Lewin's work, the German chemist Arthur Heffter conducted further studies on peyote alkaloids between 1895 and 1896. Heffter is credited with isolating several distinct alkaloids from the cactus, including mescaline, pellotine (B1218421), anhalonidine (B98746), lophophorine (B1675078), and anhalonine iceers.orgheffter.org. Heffter also performed early bioassays of these isolated compounds wikipedia.orgheffter.org. While Heffter identified anhalonine as a component, early self-experimentation with a 100 mg oral dose reportedly showed no activity wikipedia.org.

The structural determination of anhalonine, along with other peyote alkaloids like lophophorine, was a later development, significantly advanced by the work of Ernst Späth and his students in the decades following the initial isolations researchgate.net. Späth's research in Austria in the early 20th century was monumental in elucidating the structures of many Cactaceae alkaloids researchgate.net.

Foundational Studies of Anhalonine within Peyote Alkaloids

Anhalonine's study has been fundamentally linked to the investigation of the complex alkaloid mixture found in peyote. Early researchers like Heffter sought to identify which of the isolated alkaloids were responsible for the characteristic effects of the cactus heffter.orgfrontiersin.org. While mescaline was later identified as the primary psychoactive constituent iceers.orgheffter.org, anhalonine was recognized as one of the several other alkaloids present wikipedia.orgfrontiersin.orgnih.gov.

The relative abundance of anhalonine in peyote has been noted, with one source indicating it constitutes about 3% of the dry weight wikipedia.org. Early comparative studies, such as those proposed by Alexandre Rouhier in the 1920s, aimed to understand the physiological effects of various peyote alkaloids, including anhalonine, in comparison to mescaline frontiersin.orgnih.gov.

The historical perspective highlights that while mescaline became the most intensely studied peyote alkaloid due to its striking effects, anhalonine and other tetrahydroisoquinoline alkaloids received less attention researchgate.net. Despite this, their presence in the total alkaloid profile of peyote was acknowledged in foundational studies frontiersin.orgnih.gov.

Evolution of Research Techniques Applied to Anhalonine in Historical Context

The historical investigation of anhalonine reflects the evolution of chemical and pharmacological research techniques over time. Early work in the late 19th and early 20th centuries relied on methods of extraction and crystallization to isolate individual alkaloids from the complex plant matrix researchgate.net. These techniques allowed for the separation of compounds based on their chemical properties.

Structural postulation in the early 20th century would have involved classical methods of organic chemistry, including elemental analysis, functional group determination, and degradation studies to break down the molecule into smaller, identifiable fragments researchgate.net. As chemical techniques advanced, particularly with developments in spectroscopy and chromatography in the mid-20th century, more precise structural elucidation and analysis of alkaloid mixtures became possible.

Early pharmacological studies involved bioassays, often through self-experimentation or animal experiments, to assess the physiological effects of the isolated compounds wikipedia.orgheffter.org. The historical context of these studies is important, as the understanding of pharmacological mechanisms and the techniques for studying them were significantly different from modern approaches frontiersin.orgresearchgate.net. The focus in early research was often on observing overt physiological or psychological responses wikipedia.orgfrontiersin.org.

Anhalonine Biosynthesis and Metabolic Pathways

Enzymatic Catalysis in Anhalonine Biosynthesis

Enzymes play a crucial role in catalyzing the specific reactions that convert precursors into Anhalonine. smolecule.comrushim.ru These enzymes exhibit substrate specificity, directing intermediates through the correct biosynthetic route. nih.gov

Characterization of Key Biosynthetic Enzymes

While specific enzymes solely dedicated to Anhalonine biosynthesis have not been exhaustively characterized in isolation, research into related isoquinoline (B145761) and tetrahydroisoquinoline alkaloid pathways provides insights into the types of enzymes involved. Enzymes such as methyltransferases and oxidoreductases, including cytochrome P450s, are commonly found in alkaloid biosynthesis and are likely involved in the formation of the complex structure of Anhalonine. nih.govfrontiersin.orgnih.gov For instance, methyltransferases are critical for the methylation steps in alkaloid formation, while cytochrome P450 enzymes can catalyze various oxidative reactions, including ring formation and modification. frontiersin.orgnih.gov Studies on other alkaloid pathways, such as benzylisoquinoline alkaloids, have characterized enzymes like norcoclaurine 6-O-methyltransferase (6OMT) and 4′-O-methyltransferase (4′OMT), which are involved in methylation, and berberine (B55584) bridge enzyme (BBE), an oxidoreductase. frontiersin.org

Genomic and Proteomic Approaches to Biosynthetic Pathway Discovery

Genomic and proteomic approaches complement gene expression analysis in the discovery and characterization of biosynthetic pathways. mdpi.comfrontiersin.orgmdpi.comfrontlinegenomics.com Genomics, including genome sequencing and mining, can reveal gene clusters that are often responsible for the biosynthesis of secondary metabolites like alkaloids. mdpi.comfrontiersin.org Proteomics, through techniques like mass spectrometry, allows for the identification and quantification of the proteins (enzymes) actually expressed in a plant, providing direct evidence of their involvement in a pathway. mdpi.comfrontiersin.orgfrontlinegenomics.com Comparative proteomics can identify proteins that are differentially expressed in alkaloid-producing tissues. frontiersin.org While comprehensive genomic and proteomic studies specifically focused on Anhalonine biosynthesis are limited in the provided search results, these approaches have been successfully applied to the study of other plant specialized metabolites and alkaloid pathways, highlighting their potential for elucidating the enzymes and genes involved in Anhalonine formation. mdpi.comfrontiersin.orgmdpi.com

Precursor Incorporation and Biogenetic Transformations to Anhalonine

The biosynthesis of Anhalonine involves the incorporation of specific precursor molecules and a series of biogenetic transformations, including cyclization and methylation steps. wikipedia.orgepharmacognosy.com

Role of L-Tyrosine in Anhalonine Pathway Initiation

L-Tyrosine is a primary amino acid precursor for the biosynthesis of many cactus alkaloids, including the tetrahydroisoquinolines. wikipedia.orgrushim.rursc.orgscribd.comnih.govsigmaaldrich.cn The pathway typically begins with the decarboxylation of L-Tyrosine to tyramine (B21549), followed by hydroxylation to dopamine (B1211576). wikipedia.orgrushim.rursc.orgcreative-proteomics.com These initial steps are common to the biosynthesis of various phenethylamine (B48288) and tetrahydroisoquinoline alkaloids found in cacti. wikipedia.orgrushim.ru

Methylation Steps in Anhalonine Formation

Methylation reactions, often catalyzed by methyltransferase enzymes using S-adenosyl-L-methionine (SAM) as a methyl donor, are crucial steps in the biosynthesis of Anhalonine. frontiersin.orgkegg.jp Anhalonine is formed from its precursor, anhalonidine (B98746), through a methylation step. wikipedia.orgepharmacognosy.comkegg.jp This transformation involves the addition of a methyl group, leading to the final structure of Anhalonine, which includes a methoxy (B1213986) group and a methylenedioxy group on the aromatic ring. smolecule.comnih.gov The formation of the benzodioxole unit in Anhalonine from a hydroxyl and a methoxy group of anhalonidine is a key biogenetic transformation. wikipedia.org

Biosynthetic Pathway Overview (Simplified)

| Precursor/Intermediate | Transformation | Enzyme Class (Putative) | Notes |

| L-Tyrosine | Decarboxylation | Decarboxylase | Initial step in many alkaloid pathways wikipedia.orgrushim.rursc.orgscribd.com |

| Tyramine | Hydroxylation | Hydroxylase | Leads to dopamine wikipedia.orgrushim.rursc.org |

| Dopamine | Various transformations including cyclization | Enzymes including Oxidoreductases (e.g., Cytochrome P450), potentially others involved in Pictet-Spengler-like reactions | Leads to the tetrahydroisoquinoline scaffold, including anhalonidine wikipedia.orgresearchgate.netepharmacognosy.com |

| Anhalonidine | Methylation | Methyltransferase | Forms Anhalonine wikipedia.orgepharmacognosy.comkegg.jp |

Note: This table provides a simplified overview based on the provided information. Specific enzymes and intermediate steps may vary and require further detailed characterization.

Data on Anhalonine Formation from Anhalonidine

Research indicates that Anhalonidine is the direct biosynthetic precursor to Anhalonine, with a methylation step being the final conversion. wikipedia.orgepharmacognosy.comkegg.jp This reaction involves the transfer of a methyl group, likely catalyzed by a methyltransferase enzyme. The KEGG database lists a reaction where Anhalonidine + S-Adenosyl-L-methionine <=> Anhalonine + S-Adenosyl-L-homocysteine, catalyzed by an enzyme (EC 2.1.1.-), indicating a methyltransferase activity. kegg.jp

Intermediate Compounds in Anhalonine Biogenesis

The biogenesis of anhalonine involves a series of intermediate compounds, starting from the precursor amino acid L-tyrosine wikipedia.orgrushim.rursc.org. The pathway proceeds through the formation of tyramine and dopamine wikipedia.orgrushim.ru.

A critical intermediate in the biosynthesis of several tetrahydroisoquinoline alkaloids, including those related to anhalonine, is anhalonidine wikipedia.org. Anhalonidine is converted to anhalonine through a specific enzymatic reaction wikipedia.org. This conversion involves the modification of functional groups on the aromatic ring to form the methylenedioxy bridge wikipedia.org.

While detailed enzymatic steps for every conversion in the anhalonine pathway are still under investigation, the general framework for tetrahydroisoquinoline biosynthesis from tyrosine is well-established, involving decarboxylation, hydroxylation, O-methylation, and cyclization reactions wikipedia.orgslideshare.netrushim.ru.

Lophophine has also been reported as a precursor in the synthesis of (-)-anhalonine in Lophophora species glpbio.com.

Key intermediates identified in related cactus alkaloid pathways that likely play a role in anhalonine biogenesis include tyramine and dopamine, derived from tyrosine wikipedia.orgrushim.ru.

Metabolic Engineering Approaches for Anhalonine Production in Plant Systems

Metabolic engineering offers a promising avenue to enhance the production of valuable plant secondary metabolites like anhalonine nih.govpreprints.org. The goal is to manipulate biosynthetic pathways to increase the yield of target compounds nih.govmdpi.com. This can involve modifying the expression of genes encoding biosynthetic enzymes or regulatory proteins nih.govpreprints.org.

Despite progress in characterizing alkaloid biosynthetic pathways and cloning relevant genes, metabolic engineering in plants faces challenges due to the complexity of plant metabolism nih.govnih.gov. However, strategies involving the introduction of genes into plant cell cultures, tissue cultures, or intact plants are being explored nih.gov.

Biotechnological applications in alkaloid biosynthesis research aim to produce medicinal compounds in cost-effective systems ku.dk. This can involve using synthetic biology approaches to reconstruct pathways in heterologous hosts like yeast or model plants mdpi.comku.dkresearchgate.net.

Genetic Manipulation Strategies for Enhanced Alkaloid Yield

Genetic manipulation strategies for enhancing alkaloid yield in plants focus on altering the genetic makeup to optimize the biosynthetic flux towards the desired compound frontiersin.orgijshr.com. Common approaches include the overexpression of genes encoding rate-limiting enzymes, which can increase metabolic flux preprints.orgfrontiersin.org. Conversely, suppressing the expression of genes involved in competing pathways or degradation can also redirect resources towards the target alkaloid frontiersin.org.

The identification of key enzymes and regulatory elements in the anhalonine biosynthetic pathway is crucial for targeted genetic manipulation nih.govnih.gov. Techniques such as introducing exogenous genes, overexpressing endogenous genes, or suppressing undesirable genes can be employed frontiersin.org. Advances in genome editing technologies like CRISPR/Cas9 are providing more precise tools for modifying plant genomes to enhance secondary metabolite production frontiersin.orgmdpi.com.

While single-gene manipulations have been explored, the complexity of alkaloid pathways often necessitates the manipulation of multiple genes or regulatory networks for significant yield improvements nih.gov. Research in this area involves identifying and characterizing the genes encoding enzymes specific to the anhalonine pathway and developing strategies to modulate their expression nih.govresearchgate.net.

Biotechnological Applications in Anhalonine Biosynthesis Research

Biotechnological applications in anhalonine biosynthesis research extend beyond traditional plant cultivation to include in vitro systems and the use of heterologous hosts mdpi.comku.dk. Plant cell cultures and hairy root cultures have been investigated as alternative production platforms for plant alkaloids nih.govmdpi.com. These systems can offer advantages such as controlled environments and potentially higher yields compared to whole plants nih.gov.

Furthermore, synthetic biology approaches are being utilized to reconstruct plant alkaloid biosynthetic pathways in microbial hosts like yeast or bacteria mdpi.comku.dkresearchgate.net. This allows for the production of alkaloids or their precursors in fermentation systems, which can be more scalable and cost-effective mdpi.comku.dkfrontiersin.org. Research in this area involves transferring the genes encoding the necessary plant enzymes into the host organism and optimizing the pathway for efficient production mdpi.comresearchgate.net.

Biotechnological research also plays a role in uncovering the precise mechanisms of alkaloid biosynthesis, including the identification of novel enzymes and the understanding of metabolic regulation and transport within plant cells nih.govnih.govku.dk. Techniques such as transcriptomics, proteomics, and metabolomics are employed to gain insights into these processes frontiersin.orgnih.govresearchgate.net.

Comparative Analysis of Anhalonine Metabolism within Related Alkaloid Pathways

Anhalonine belongs to the class of tetrahydroisoquinoline alkaloids, which share a common biosynthetic origin from tyrosine with other important plant alkaloids, including benzylisoquinoline alkaloids like morphine and codeine, and simple phenethylamines like mescaline wikipedia.orgrushim.rursc.org.

A comparative analysis of anhalonine metabolism with related pathways highlights common initial steps but also reveals branching points leading to diverse structures wikipedia.orgrushim.ru. The biosynthesis of both tetrahydroisoquinolines and phenethylamines in cacti begins with tyrosine and proceeds through dopamine wikipedia.orgrushim.ru. However, while phenethylamines like mescaline retain the simple phenylalkylamine structure, tetrahydroisoquinolines like anhalonine are formed by a cyclization event wikipedia.org.

Anhalonidine is a direct precursor to anhalonine, illustrating a specific branch within the tetrahydroisoquinoline pathway wikipedia.org. Other related alkaloids found in cacti, such as anhalamine (B1203834) and pellotine (B1218421), also arise from similar biosynthetic routes, diverging at different enzymatic steps wikipedia.org.

Comparative studies of alkaloid profiles in different Lophophora species have shown variations in the predominant alkaloids, suggesting differences in the regulation or activity of specific enzymes within these related pathways wikipedia.org. For instance, Lophophora williamsii is known for mescaline, while Lophophora diffusa and Lophophora fricii have pellotine as the primary alkaloid wikipedia.org.

Understanding the shared and unique enzymatic steps in the biosynthesis of anhalonine and related alkaloids provides insights into the evolution of these pathways and potential targets for metabolic engineering to favor the production of specific compounds nih.govfrontiersin.org.

Advanced Chemical Synthesis of Anhalonine

Total Synthesis Strategies for Anhalonine and Related Tetrahydroisoquinoline Alkaloids

Total synthesis approaches to anhalonine and its related alkaloids typically involve the formation of the tetrahydroisoquinoline core. Classic methods for constructing this ring system include the Bischler-Napieralski reaction and the Pictet-Spengler reaction. wikipedia.orgresearchgate.net These reactions are fundamental in the synthesis of a wide range of isoquinoline (B145761) alkaloids. wikipedia.orgorganic-chemistry.org

The biosynthesis of these alkaloids in plants starts from the amino acid tyrosine. wikipedia.orgtheses.czrushim.ru Synthetic strategies often draw inspiration from this natural pathway, utilizing appropriately substituted phenethylamines or related precursors that can undergo cyclization to form the tetrahydroisoquinoline ring. wikipedia.org

Stereoselective and Enantioselective Syntheses

Achieving stereocontrol is a critical aspect of anhalonine synthesis, as the molecule possesses a chiral center at the C-1 position of the tetrahydroisoquinoline ring. wikipedia.orgresearchgate.net Stereoselective and enantioselective synthetic methods are employed to produce specific stereoisomers of anhalonine. researchgate.net

One strategy involves the stereochemical modification of traditional cyclization methods. researchgate.net Another approach focuses on introducing chiral units into the C-1 position of isoquinoline derivatives. researchgate.net Asymmetric transfer hydrogenation of 1-aryl dihydroisoquinolines using chiral catalysts, such as Arene/Ru/TsDPEN complexes, has been shown to yield tetrahydroisoquinolines with high enantiomeric excess. organic-chemistry.org Enolate dialkylation of phenylglycinol-derived oxazolopiperidone lactams has also been explored for the enantioselective synthesis of substituted piperidine (B6355638) derivatives, a concept potentially applicable to related tetrahydroisoquinoline structures. researchgate.net

Research has also focused on assigning absolute configurations to alkaloids like anhalonine and lophophorine (B1675078) through enantioselective synthesis. researchgate.net

Development of Novel Synthetic Methodologies

Ongoing research aims to develop novel and more efficient synthetic methodologies for tetrahydroisoquinoline alkaloids, including anhalonine. This includes exploring new reaction conditions, catalysts, and synthetic routes. tccollege.org For example, studies have investigated oxidative C1 arylation of tetrahydroisoquinolines using metal-free conditions. organic-chemistry.org Additionally, the use of microwave-assisted Bischler-Napieralski or Pictet-Spengler reactions has been explored for the rapid generation of substituted isoquinoline libraries. organic-chemistry.org

Novel approaches may also involve the development of cascade reactions or one-pot procedures to streamline the synthesis and improve efficiency. clockss.org

Convergent and Linear Synthetic Route Design

Synthetic strategies for complex molecules like alkaloids can be broadly categorized as linear or convergent. Linear synthesis builds the molecule step by step in a sequential manner, while convergent synthesis involves synthesizing several fragments separately and then coupling them in a later stage. tccollege.orgscribd.comresearchgate.net

Synthetic Intermediates and Reaction Mechanisms in Anhalonine Construction

The synthesis of anhalonine involves several key intermediates and reaction mechanisms. A common intermediate in the synthesis of tetrahydroisoquinolines via the Pictet-Spengler or Bischler-Napieralski reactions is an iminium ion. organic-chemistry.org The cyclization of a phenethylamine (B48288) derivative with an aldehyde or its equivalent leads to the formation of this iminium intermediate, which then undergoes intramolecular electrophilic aromatic substitution to form the tetrahydroisoquinoline ring.

In the context of anhalonine synthesis, starting materials with the appropriate oxygenation pattern on the aromatic ring are crucial. For example, a facile synthesis of (-)-anhalonine and (-)-lophophorine utilized a 7,8-diphenol intermediate. researchgate.net The formation of the methylenedioxy ring, characteristic of anhalonine, typically occurs through a reaction involving adjacent hydroxyl and methoxy (B1213986) groups or two hydroxyl groups on the aromatic ring. wikipedia.org

Studies on related tetrahydroisoquinolines have also explored intermediates formed through processes like oxidative deamination. researchgate.net Reaction mechanisms can involve electron transfer processes, particularly in catalyzed reactions. organic-chemistry.org

Semi-Synthesis Approaches from Naturally Occurring Precursors

Semi-synthesis involves using naturally occurring compounds as starting materials to synthesize target molecules. In the case of anhalonine, naturally occurring tetrahydroisoquinoline alkaloids or their biosynthetic precursors could serve as starting points for semi-synthetic routes.

Anhalonidine (B98746), which is structurally related to anhalonine and also found in Lophophora species, has been identified as a biosynthetic precursor to anhalonine, where a benzodioxole unit is formed from a hydroxyl and a methoxy group. wikipedia.org This suggests that anhalonidine could potentially be used as a starting material for the semi-synthesis of anhalonine through reactions that form the methylenedioxy bridge.

Another related alkaloid, pellotine (B1218421), has been investigated for its metabolism, and studies have involved the synthesis of desmethylated and N-oxidized pellotine as reference compounds. acs.org While not directly a semi-synthetic route to anhalonine, this highlights the use of naturally occurring alkaloids for the synthesis of related structures for research purposes.

The biosynthesis of cactus alkaloids starts from tyrosine and proceeds via intermediates like tyramine (B21549) and dopamine (B1211576), which undergo ring closure to form tetrahydroisoquinolines like anhalamine (B1203834) and anhalonidine. wikipedia.org Semi-synthetic approaches could potentially intercept these biosynthetic pathways at various intermediate stages to synthesize anhalonine.

Neuropharmacological Mechanisms of Anhalonine at the Molecular and Cellular Level in Vitro Studies

Anhalonine Interactions with Neurotransmitter Receptors

Neurotransmitter receptors are key proteins embedded in cell membranes that bind to specific neurotransmitters, triggering intracellular signaling cascades that modulate neuronal activity. Studying the affinity and efficacy of Anhalonine at these receptors is fundamental to elucidating its potential impact on neurotransmission.

Quantitative Receptor Binding Assays for Anhalonine Affinities

Quantitative receptor binding assays are standard in vitro techniques used to measure the affinity of a compound for a specific receptor. giffordbioscience.comnih.govgiffordbioscience.com These assays typically involve incubating a preparation containing the receptor (e.g., cell membranes or recombinant receptors) with a labeled ligand that is known to bind to the receptor. giffordbioscience.comnih.gov By introducing increasing concentrations of the test compound (Anhalonine in this case), researchers can determine how effectively it competes with the labeled ligand for binding sites. giffordbioscience.comnih.gov The results are often expressed as an inhibition constant (Ki), which represents the concentration of the test compound required to inhibit 50% of the specific binding of the labeled ligand. giffordbioscience.comgiffordbioscience.com A lower Ki value indicates higher binding affinity. giffordbioscience.comgiffordbioscience.com

Detailed research findings specifically on the quantitative receptor binding affinities of Anhalonine across a broad panel of neurotransmitter receptors are not extensively documented in the immediately available search results. However, related alkaloids from Lophophora williamsii, such as pellotine (B1218421), have been evaluated in broad panel screens against numerous receptors and transporters using radioligand displacement assays. nih.govacs.org For example, pellotine at a concentration of 10 µM showed over 50% displacement at several receptors, including muscarinic M4, alpha adrenergic α1B, α2A, α2B, and α2C, and various serotonin (B10506) (5-HT) receptors. nih.govacs.org While this provides insight into the activity of related compounds, specific data for Anhalonine's quantitative affinities would require dedicated studies.

Competitive Radioligand Binding Experiments

Competitive radioligand binding experiments are a specific type of quantitative receptor binding assay that utilizes a radioactive ligand to measure the binding affinity of an unlabeled compound. giffordbioscience.commedchemexpress.comrevvity.commerckmillipore.com In these experiments, a fixed concentration of a radiolabeled ligand with high affinity for the target receptor is incubated with the receptor preparation and varying concentrations of the unlabeled test compound (Anhalonine). giffordbioscience.comrevvity.com The amount of bound radioligand is measured after separating the bound from the free ligand, often through filtration. giffordbioscience.commerckmillipore.com The ability of Anhalonine to displace the radiolabeled ligand from the receptor binding site is then used to calculate its inhibition constant (Ki) or IC50 value (the concentration causing 50% inhibition of binding). giffordbioscience.comgiffordbioscience.comuah.es

Allosteric Modulation Investigations

Allosteric modulation refers to the binding of a compound to a site on a receptor that is distinct from the primary (orthosteric) binding site, thereby altering the receptor's response to its endogenous ligand or other orthosteric ligands. psychedelicreview.comwikipedia.org Allosteric modulators can either enhance (positive allosteric modulator) or decrease (negative allosteric modulator) the receptor's activity or the binding affinity/efficacy of orthosteric ligands. wikipedia.org Investigating whether Anhalonine acts as an allosteric modulator requires specific experimental designs that assess its effects on receptor function in the presence of known orthosteric agonists or antagonists. wikipedia.orgnih.gov

Techniques for studying allosteric modulation include functional assays that measure receptor-mediated signaling or ion channel activity, as well as binding assays conducted in the presence of both the test compound and an orthosteric ligand. wikipedia.orgnih.gov Changes in the binding parameters of the orthosteric ligand (e.g., Kd or Bmax) or alterations in the shape of the concentration-response curve for the orthosteric ligand can indicate allosteric modulation. sci-hub.se While the concept of allosteric modulation is relevant to understanding the full pharmacological profile of compounds, and some Lophophora alkaloids have been discussed in the context of potential allosteric effects psychedelicreview.com, specific in vitro investigations into whether Anhalonine acts as an allosteric modulator were not identified in the provided search results.

Anhalonine Effects on Ion Channels and Transporters (In Vitro)

Ion channels are pore-forming proteins that regulate the flow of ions across cell membranes, playing a critical role in neuronal excitability and signaling. Transporters are membrane proteins that facilitate the movement of specific molecules, including neurotransmitters and ions, across cell membranes. nih.govnih.gov In vitro studies using techniques such as patch clamp electrophysiology can directly measure the effects of compounds on ion channel currents and transporter activity in isolated cells or membrane patches. mdpi.comnih.govnih.gov

Research on related compounds or general neuropharmacology indicates that ion channels and transporters are significant targets for psychoactive substances and other drugs. nih.govnih.govmdpi.comnih.gov For instance, voltage-gated sodium channels and potassium channels have been implicated in the neurotoxicity of certain compounds in in vitro models. mdpi.com Transporters, such as those belonging to the solute carrier (SLC) and ATP-binding cassette (ABC) superfamilies, are crucial for the uptake and efflux of neurotransmitters and drugs. nih.govnih.gov While Anhalonine has been mentioned in the context of compounds found in Lophophora williamsii which also contains transporters wikimedia.org, specific in vitro data detailing Anhalonine's direct effects on identified ion channels or transporters were not present in the provided search results. One search result mentions Anhalonine causing slight sleepiness and irreversible paralysis in vitro in frogs, which could indirectly suggest effects on neuromuscular function potentially involving ion channels or transporters medchemexpress.com, but this is not a direct mechanistic study at the molecular level of specific channels or transporters.

Mechanistic Investigations of Anhalonine at Enzymatic Targets (In Vitro)

Enzymes are proteins that catalyze biochemical reactions within cells, including the synthesis, metabolism, and degradation of neurotransmitters and other signaling molecules. In vitro enzymatic assays can determine if a compound interacts with and modulates the activity of specific enzymes. biorxiv.orgnih.gov These assays typically involve incubating the enzyme with its substrate in the presence of the test compound and measuring the rate of product formation or substrate depletion. biorxiv.org

Enzymes involved in neurotransmitter synthesis or metabolism, such as monoamine oxidases (MAOs) or catechol-O-methyltransferase (COMT), are potential targets for neuropharmacologically active compounds. Some alkaloids, including those found in Lophophora species, have been investigated for their effects on enzymes like MAO-A. acs.org While the broad in vitro screening of pellotine included evaluation against a panel of enzymes nih.govacs.org, specific published data detailing mechanistic investigations of Anhalonine's interactions with enzymatic targets in vitro were not found in the provided search results. Research on enzyme targets is a significant area of drug discovery nih.govdrugtargetreview.comfrontiersin.org, and in vitro studies are essential for characterizing these interactions.

Research into the neuropharmacological mechanisms of compounds often involves in vitro studies to understand their effects at the molecular and cellular levels, including their interaction with receptors, enzymes, and downstream signaling cascades patsnap.com. However, for Anhalonine, the current readily accessible literature does not appear to contain detailed data tables or extensive research findings on its direct impact on specific cellular signaling pathways in isolated cell systems.

Further research would be required to investigate the precise in vitro effects of Anhalonine on various cellular signaling pathways, such as those involved in neurotransmission, cell survival, or other relevant cellular processes, using techniques like Western blotting, reporter assays, or phosphoproteomics.

Synthesis and Mechanistic Investigation of Anhalonine Derivatives

Design and Synthesis of Anhalonine Analogs

The synthesis of Anhalonine analogs is a crucial step in structure-activity relationship studies and the rational design of compounds with potentially altered or improved properties. While Anhalonine itself is a naturally occurring compound, its derivatives can be accessed through various synthetic routes, including those that mimic its natural biosynthetic pathway.

The biosynthesis of Anhalonine and related alkaloids like Anhalonidine (B98746) involves a process analogous to the Pictet-Spengler isoquinoline (B145761) synthesis. epharmacognosy.comepharmacognosy.com This pathway typically begins with a phenylethylamine precursor which undergoes cyclization. epharmacognosy.comepharmacognosy.com In the case of Anhalonine and Anhalonidine, additional carbon atoms are provided by pyruvate (B1213749), leading to the tetrahydroisoquinoline core. epharmacognosy.comepharmacognosy.com Subsequently, modifications such as methylation occur to yield specific alkaloids like Anhalonine from Anhalonidine. epharmacognosy.comepharmacognosy.com

Laboratory synthesis of tetrahydroisoquinoline alkaloids can employ similar cyclization reactions. wikipedia.org Strategies for synthesizing alkaloid derivatives often involve modifying the core structure or adding substituents to explore the impact on biological activity. rsc.orgnih.govfrontiersin.org

Structure-Activity Relationship (SAR) Studies via Analog Synthesis

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry to understand how changes in chemical structure affect biological activity. By synthesizing a series of Anhalonine analogs with systematic modifications, researchers can investigate which parts of the molecule are essential for specific interactions with biological targets.

SAR studies on other alkaloid scaffolds, such as aristolactams, manzamines, and indole (B1671886) diketopiperazines, have demonstrated the importance of specific functional groups and structural features for their activities. rsc.orgnih.govfrontiersin.org For instance, modifications to the core scaffold or the addition of different substituents can lead to significant changes in potency and selectivity. nih.govnih.gov While detailed published SAR studies specifically focused on a wide range of synthetic Anhalonine derivatives are limited in the provided search results, the principle of synthesizing analogs to probe structural requirements for activity is a standard approach in alkaloid research.

An illustrative example of how SAR data might be presented in studies of alkaloid derivatives is shown in the table below, which depicts hypothetical data for a series of Anhalonine analogs tested for a particular activity (e.g., receptor binding affinity).

| Compound | Structural Modification | IC₅₀ (µM) | Target Interaction |

| Anhalonine | - | XX.X | Target A |

| Analog 1 | R¹ Substitution | YY.Y | Target A |

| Analog 2 | R² Substitution | ZZ.Z | Target B |

| Analog 3 | Core Modification | >100 | No significant interaction |

Rational Design of Modified Anhalonine Scaffolds

Rational design involves using structural information about a target (e.g., an enzyme or receptor) and the ligand (Anhalonine or its derivatives) to design new molecules with improved properties. This approach often utilizes computational modeling and docking studies to predict how modified structures will interact with the target. frontiersin.orgwu.ac.th

While specific examples of the rational design of Anhalonine scaffolds are not detailed in the search results, the concept is widely applied in the design of derivatives of other natural product scaffolds. nih.govnih.govrsc.org For instance, rational design has been used to develop modified alkaloid structures targeting specific receptors or enzymes based on predicted binding modes. nih.govfrontiersin.org The presence of the tetrahydroisoquinoline core in Anhalonine provides a scaffold that can be synthetically manipulated to explore the chemical space around this structure for potential interactions with various biological targets.

In Vitro Mechanistic Studies of Anhalonine Derivatives

In vitro mechanistic studies are essential for understanding how Anhalonine and its derivatives exert their biological effects at the cellular and molecular levels. These studies often involve investigating molecular interactions, enzymatic inhibition, and receptor binding profiles.

Elucidation of Molecular Interaction Mechanisms

Understanding the molecular interaction mechanisms involves determining how Anhalonine derivatives bind to or interact with biological macromolecules such as proteins (including enzymes and receptors) or nucleic acids. Techniques like molecular docking and spectroscopy can provide insights into the nature and strength of these interactions. frontiersin.orgbiorxiv.orgnih.gov

Studies on other alkaloids have shown diverse interaction mechanisms, including binding to DNA biorxiv.orgnih.gov and interaction with proteins. frontiersin.org While detailed studies on the molecular interaction mechanisms of Anhalonine derivatives were not extensively found, the general principles of molecular interaction studies are applicable.

Targeted Enzymatic Inhibition Assays

Enzymatic inhibition assays are used to determine if a compound can inhibit the activity of a specific enzyme and to characterize the nature of this inhibition (e.g., competitive, non-competitive). nih.govnih.govbgc.ac.in Anhalonine has been reported to potentially interact with the liver enzyme CYP2D6. archive.org This suggests that Anhalonine and its derivatives could be investigated for their inhibitory effects on various enzymes, including those involved in metabolism or signal transduction pathways.

Studies on other natural product derivatives have demonstrated potent enzymatic inhibition. nih.govnih.gov For example, synthetic amino acid derivatives have shown inhibitory effects on digestive enzymes like pancreatic lipase, α-amylase, and α-glucosidase. nih.gov

An illustrative table showing hypothetical enzyme inhibition data for Anhalonine derivatives is presented below:

| Compound | Enzyme Target | IC₅₀ (µM) | Inhibition Type |

| Anhalonine | Enzyme X | XX.X | Competitive |

| Analog 1 | Enzyme X | YY.Y | Non-competitive |

| Analog 2 | Enzyme Y | ZZ.Z | Uncompetitive |

Receptor Interaction Profiling of Analogs

Receptor interaction profiling involves assessing the binding affinity and functional activity of compounds at specific receptors. This is particularly relevant for alkaloids, many of which are known to interact with neurotransmitter receptors. wikipedia.org Anhalonidine, a closely related tetrahydroisoquinoline alkaloid, has been identified as a potent inverse agonist of the serotonin (B10506) 5-HT7 receptor. wikipedia.org Simple tetrahydroisoquinolines have also been found to interact with other serotonin receptors, including 5-HT1D and 5-HT6. wikipedia.org

These findings suggest that Anhalonine and its derivatives could be profiled for their activity at various receptors, particularly those in the monoamine system, to understand their potential pharmacological effects. Receptor binding assays and functional assays (e.g., measuring downstream signaling events) are commonly used in these studies. mdpi.com

An illustrative table for receptor interaction profiling is shown below:

| Compound | Receptor Target | Binding Affinity (Ki or IC₅₀, nM) | Functional Activity (Agonist/Antagonist/Inverse Agonist) |

| Anhalonine | Receptor A | XX.X | Partial Agonist |

| Analog 1 | Receptor A | YY.Y | Antagonist |

| Anhalonidine | 5-HT7 Receptor | ZZ.Z | Inverse Agonist |

Advanced Analytical Chemistry Methodologies for Anhalonine Research

Chromatographic Techniques for Anhalonine Separation and Quantification

Chromatographic techniques are widely used for separating Anhalonine from other compounds in a mixture, allowing for its subsequent detection and quantification.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a versatile technique suitable for the analysis of nonvolatile and polar compounds like alkaloids . Method development in HPLC for Anhalonine involves optimizing parameters such as the stationary phase, mobile phase composition, flow rate, and detection wavelength to achieve adequate separation and sensitivity scielo.br. Reversed-phase chromatography is a commonly employed mode for alkaloid analysis, accounting for a significant percentage of all HPLC analyses . The use of different detectors, such as UV or fluorescence detectors, is possible, and compounds lacking suitable chromophores or fluorophores can be derivatized to enable detection . For identification in HPLC, a photodiode array (PDA) UV detector is useful for obtaining instantaneous UV-Vis spectra of eluting peaks .

Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and semi-volatile compounds filab.fr. It is widely used in forensic chemistry and for analyzing complex mixtures filab.frnotulaebotanicae.ro. While alkaloids may not always be highly volatile, GC-MS has been successfully applied to the analysis of various alkaloids, including those found in cacti researchgate.netsamorini.itdmt-nexus.medmt-nexus.me. The strength of GC-MS lies in its ability to provide reliable identification through the characteristic mass fragmentation patterns of analytes . This is particularly valuable for trace analysis, where the amount of sample is limited. GC-MS analysis of alkaloid mixtures typically involves dissolving the extract in a suitable solvent before injection into the system notulaebotanicae.ro. Parameters such as the type of capillary column, carrier gas flow rate, injector temperature, and ion source temperature are optimized for effective separation and detection notulaebotanicae.ro. Anhalonine has been identified using GC-MS in studies analyzing alkaloid extracts from plant materials researchgate.netdmt-nexus.mewjgnet.com.

Ultra-High Performance Liquid Chromatography (UHPLC) applications

Ultra-High Performance Liquid Chromatography (UHPLC) offers advantages over conventional HPLC, including faster analysis times and improved resolution, due to smaller particle size stationary phases and higher operating pressures. UHPLC coupled with High-Resolution Mass Spectrometry (HRMS) or tandem mass spectrometry (MS/MS) is a powerful combination for the comprehensive analysis of complex samples, enabling the detection and identification of a wide range of compounds, including alkaloids acs.orgresearchgate.net. UHPLC-HRMS has been utilized in the analysis of alkaloid extracts from plant tissues, allowing for the detection and identification of numerous compounds researchgate.net. This technique is particularly useful for complex matrices where high sensitivity and selectivity are required.

Spectroscopic Characterization of Anhalonine

Spectroscopic methods provide crucial information about the structure and properties of Anhalonine.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic compounds, including alkaloids aocs.org. Both ¹H NMR and ¹³C NMR spectroscopy provide detailed information about the types and connectivity of atoms within a molecule aocs.orgnih.gov. Analysis of chemical shifts, splitting patterns (spin-spin coupling), and integration of signals in NMR spectra allows for the assignment of protons and carbons to specific environments within the Anhalonine molecule, thereby confirming its structure aocs.orglibretexts.org. NMR spectroscopy has been used in the structural elucidation of compounds, including those related to tetrahydroisoquinoline alkaloids mdpi.comoup.com.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass Spectrometry (MS) is a technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight of a compound and its fragmentation pattern nih.govnih.gov. This fragmentation pattern is unique to each molecule and can be used for identification purposes . MS is often coupled with chromatographic techniques like GC or HPLC to analyze separated compounds acs.orgnih.gov. Different ionization techniques can be used depending on the properties of the analyte. For Anhalonine, MS provides confirmation of its molecular weight and characteristic fragments, aiding in its identification and differentiation from other alkaloids samorini.itnih.govnih.gov. Studies have employed MS analysis to identify Anhalonine in alkaloid extracts researchgate.netsamorini.it.

Advanced UV-Vis Spectrophotometry Applications

Ultraviolet-Visible (UV-Vis) spectrophotometry is a widely used analytical technique that measures the absorbance or transmittance of light through a sample across the UV and visible regions of the electromagnetic spectrum researchgate.netdenovix.comtechnologynetworks.com. This technique is valuable for both qualitative and quantitative analysis of organic compounds, including alkaloids like Anhalonine, particularly when they contain chromophores that absorb light in the measurable range sci-hub.seupi.edu.

The principle behind UV-Vis spectrophotometry involves the excitation of electrons in a molecule from a ground state to higher energy states upon absorption of light at specific wavelengths technologynetworks.comupi.edu. The resulting spectrum, a plot of absorbance versus wavelength, is characteristic of the compound and can be used for identification (qualitative analysis) upi.edu. The intensity of the absorbed light is directly proportional to the concentration of the analyte in the solution, as described by the Beer-Lambert Law, making it suitable for quantitative analysis researchgate.netsci-hub.se.

For Anhalonine, UV-Vis spectrophotometry could be applied in several advanced ways, although specific published data on its UV-Vis characteristics were not found in the consulted literature. Potential applications include:

Quantitative Determination: Developing a spectrophotometric method to quantify Anhalonine in extracts from plant materials or in research samples. This would involve identifying the wavelength of maximum absorbance (λmax) for Anhalonine and constructing a calibration curve using standard solutions of known concentrations technologynetworks.com.

Purity Assessment: Using the UV-Vis spectrum to assess the purity of isolated Anhalonine samples. The presence of impurities with distinct UV-Vis spectra could be detected and potentially quantified denovix.com.

Dissolution Studies: Monitoring the dissolution rate of Anhalonine from a solid matrix by measuring its concentration in the dissolution medium over time using UV-Vis spectrophotometry.

High-Throughput Screening: Adapting UV-Vis methods for high-throughput analysis in multi-well plates for rapid screening of samples containing Anhalonine.

While the general principles of UV-Vis spectrophotometry are well-established and applicable to many organic molecules denovix.comsci-hub.se, the specific optimal wavelengths, molar absorptivity, and potential interferences for Anhalonine would need to be determined experimentally through dedicated research.

Quantitative and Qualitative Analytical Method Validation

Validation of analytical methods is a critical process to ensure that they are reliable, accurate, and fit for their intended purpose demarcheiso17025.comunito.iteurachem.org. For the analysis of Anhalonine, whether for quantitative determination or qualitative identification, rigorous validation is essential, particularly in research settings where accurate and reproducible results are paramount.

Method validation involves evaluating several performance parameters. For quantitative methods aimed at determining the amount of Anhalonine, key parameters typically include:

Accuracy: The closeness of agreement between the result of a measurement and a true value.

Precision: The closeness of agreement between independent test results obtained under stipulated conditions. This can be assessed at different levels, such as repeatability (within a short period in the same laboratory) and reproducibility (in different laboratories).

Specificity: The ability of the method to measure the analyte accurately in the presence of other components that may be expected to be present in the sample matrix.

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected, but not necessarily quantified.

Limit of Quantification (LOQ): The lowest concentration of the analyte that can be quantitatively determined with acceptable accuracy and precision.

Range: The interval between the upper and lower concentrations of the analyte for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

For qualitative methods focused on identifying the presence or absence of Anhalonine, validation parameters differ and may include demarcheiso17025.comunito.iteurachem.orgnih.gov:

Sensitivity: The ability of the method to correctly identify positive samples (true positives).

Specificity: The ability of the method to correctly identify negative samples (true negatives), avoiding false positives.

False Positive Rate: The proportion of negative samples incorrectly identified as positive.

False Negative Rate: The proportion of positive samples incorrectly identified as negative.

Detection Capability: Related to the lowest concentration at which the analyte can be reliably detected.

Validation studies for Anhalonine analysis would involve preparing samples with known concentrations, analyzing them using the proposed method, and statistically evaluating the results against predefined acceptance criteria. The specific matrix (e.g., plant extract, solution) would significantly influence the validation process and parameters. demarcheiso17025.com

Anhalonine in Plant Physiology and Chemical Ecology

Distribution and Accumulation of Anhalonine in Plant Tissues

Anhalonine has been identified as a constituent of Lophophora williamsii, commonly known as peyote, where it is present as one of the numerous alkaloids found in this species wikipedia.org. Reports indicate that Anhalonine can constitute approximately 3% of the alkaloid content in peyote wikipedia.org. Beyond Lophophora williamsii, Anhalonine is also reported to occur in various other cactus species wikipedia.org.

The distribution and accumulation of alkaloids within plant tissues can vary significantly depending on the compound, plant species, and developmental stage. Generally, alkaloids may be synthesized in specific plant organs or tissues and subsequently translocated to other parts for storage or to exert their biological effects nih.gov. Research on other plant species indicates that alkaloids can accumulate in particular organs, often referred to as the "medicinal part" in the context of their use nih.gov. The movement of these compounds can involve transport from source organs to sink organs, as well as more localized movement within tissues and even within cellular organelles, such as vacuoles nih.gov. While detailed studies specifically mapping the precise cellular and tissue distribution of Anhalonine across its botanical sources are limited in the provided information, the general principles of alkaloid localization and transport in plants offer a framework for understanding its presence in different plant parts.

Ecological Role of Anhalonine in Plant-Environment Interactions

Secondary metabolites, including alkaloids like Anhalonine, are widely recognized for their roles in mediating interactions between plants and their environment. These compounds can serve various ecological functions, such as defense against herbivores, pathogens, and competing plants d-nb.infomaxapress.com. They can also play roles in attracting pollinators or seed dispersers. The chemical diversity of secondary metabolites contributes to the complex web of relationships within ecosystems, influencing food webs and community structure researchgate.netresearchgate.netuv.es.

Plants engage in intricate interactions with both biotic and abiotic components of their environment. This includes interactions with other plants (competition and facilitation), herbivores, pathogens, and microorganisms researchgate.netuv.escirad.frnih.gov. Chemical compounds produced by plants are key mediators in many of these interactions. While the broad ecological significance of plant alkaloids is well-established, specific detailed research findings explicitly elucidating the precise ecological role of Anhalonine itself – for instance, its efficacy as a deterrent to specific herbivores or its activity against particular microbes – are not prominently detailed in the provided search results. However, its presence as a constituent of plants known to contain psychoactive or toxic compounds suggests a potential role in defense, consistent with the general functions of many plant alkaloids.

Factors Influencing Anhalonine Production in Botanical Sources

The production of secondary metabolites in plants, including alkaloids, is influenced by a complex interplay of genetic, developmental, and environmental factors maxapress.comwur.nl. The genetic makeup of a plant species dictates its inherent capacity to synthesize particular compounds. The stage of development of the plant also plays a significant role, with alkaloid content often varying throughout the plant's life cycle wur.nl.

Environmental conditions are crucial in modulating the production levels of secondary metabolites. Abiotic factors such as light exposure, temperature, rainfall, carbon dioxide concentration, ozone, and UV radiation can significantly impact plant metabolism and the synthesis of these compounds d-nb.infomaxapress.comwur.nlslideshare.netlumenlearning.com. Soil properties, including nutrient availability (e.g., nitrogen, phosphorus, potassium, calcium), pH, and salinity, also influence alkaloid production d-nb.infomaxapress.comwur.nlslideshare.net. While research results on the influence of specific soil factors on alkaloid content can sometimes be variable and even contradictory across different plant species and experimental conditions, the general consensus is that soil composition and nutrient levels are important determinants wur.nl.

Furthermore, biotic factors, such as the presence of herbivores and pathogens, can induce the production of secondary metabolites as part of the plant's defense response maxapress.com. These interactions can trigger metabolic pathways leading to increased synthesis and accumulation of defensive compounds. Therefore, the concentration of Anhalonine in its botanical sources is likely a dynamic trait, influenced by the specific environmental conditions and biological interactions experienced by the plant.

Future Directions and Emerging Research Avenues for Anhalonine

Integration of Multi-Omics Data for Comprehensive Anhalonine Research

The application of multi-omics approaches holds significant promise for unraveling the complex biological context of Anhalonine. Multi-omics involves the integrated analysis of data from various "omics" layers, such as genomics, transcriptomics, proteomics, and metabolomics, to provide a holistic view of biological systems. quanticate.comillumina.comnih.gov

By integrating multi-omics data from Anhalonine-producing plants, researchers can gain insights into the genetic factors influencing its biosynthesis (genomics), the gene expression patterns associated with its production (transcriptomics), the proteins and enzymes involved in its metabolic pathways (proteomics), and the complete profile of small-molecule metabolites present alongside Anhalonine (metabolomics). quanticate.comillumina.comfrontlinegenomics.com This integrated approach can help identify regulatory networks and key biological processes related to Anhalonine accumulation and function within the plant. nih.gov

Furthermore, applying multi-omics to biological systems exposed to Anhalonine in vitro could help elucidate its mechanisms of action at a molecular level. Analyzing changes in gene expression, protein profiles, and metabolic intermediates in response to Anhalonine could reveal its cellular targets and downstream effects. quanticate.comnih.gov The challenges in multi-omics research often lie in handling and interpreting vast, heterogeneous datasets, necessitating advanced computational methods and data integration techniques. quanticate.com

Application of Artificial Intelligence and Machine Learning in Anhalonine Studies

High-Throughput Screening Methodologies for Anhalonine and its Analogs

High-throughput screening (HTS) is a widely used method in drug discovery and biological research that allows for the rapid testing of large libraries of compounds against a specific biological target or cellular phenotype. evotec.combmglabtech.comwikipedia.org Applying HTS methodologies to Anhalonine and its analogs could significantly accelerate the identification of potential bioactivities.

Developing miniaturized and automated assays for Anhalonine could enable the screening of vast compound libraries to identify interactions with specific receptors, enzymes, or cellular pathways. evotec.combmglabtech.comgenedata.com This is particularly relevant given the structural relationship of Anhalonine to other psychoactive and pharmacologically active alkaloids. wikipedia.orgwikipedia.orgnih.gov HTS can help identify "hits" – compounds that show a desired activity – which can then be further investigated. evotec.combmglabtech.com

HTS can also be used to screen libraries of Anhalonine derivatives or synthetic analogs to explore the structure-activity relationships in a systematic and efficient manner. evotec.commedinadiscovery.com This could lead to the discovery of novel compounds with enhanced potency, selectivity, or different pharmacological profiles. evotec.comwikipedia.org The data generated from HTS campaigns can also serve as valuable input for building AI/ML models. evotec.com

Exploration of Novel Biosynthetic Pathways and Enzymes

Understanding the biosynthetic pathway of Anhalonine in plants is crucial for potential sustainable production and for engineering novel analogs. While the general biosynthesis of tetrahydroisoquinoline alkaloids like Anhalonine from tyrosine is known, specific enzymes and regulatory steps involved in Anhalonine formation may require further elucidation. frontiersin.orgkegg.jpresearchgate.net

Future research should focus on identifying and characterizing the specific enzymes responsible for the methylation, methylenedioxy bridge formation, and reduction steps leading to Anhalonine. frontiersin.orgresearchgate.netnih.govbiorxiv.org Techniques such as transcriptomics and proteomics, potentially integrated with genomics (as discussed in Section 9.1), can help pinpoint candidate genes and proteins involved in the pathway. frontiersin.orgresearchgate.net

Exploring novel enzymes involved in Anhalonine biosynthesis could also open avenues for metabolic engineering approaches. frontiersin.orgnih.gov By introducing or modifying these enzymes in suitable host organisms (e.g., yeast or bacteria), it might be possible to achieve heterologous biosynthesis of Anhalonine or its precursors, providing an alternative to extraction from slow-growing cacti. frontiersin.orgnih.gov Research into the biosynthesis of other alkaloids provides a roadmap for such investigations. researchgate.netnih.govbiorxiv.org

Advanced Spectroscopic and Imaging Techniques for Anhalonine Localization (In Vitro)

Advanced spectroscopic and imaging techniques can provide valuable spatial and chemical information about Anhalonine within biological samples in vitro. Localizing Anhalonine at the cellular or subcellular level can offer insights into its distribution, accumulation sites, and potential interactions with cellular components.

Techniques such as Mass Spectrometry Imaging (MSI) can be used to visualize the distribution of Anhalonine in plant tissues or cell cultures. By analyzing the mass-to-charge ratio of ions across a sample, MSI can create spatial maps of where Anhalonine is present. Similarly, techniques like Raman microscopy or Infrared (IR) spectroscopy can provide information about the vibrational modes of molecules, potentially allowing for the identification and localization of Anhalonine based on its unique spectral fingerprint.

More advanced spectroscopic imaging techniques, such as those based on Nuclear Magnetic Resonance (NMR), could potentially be adapted for in vitro localization studies, although this might be more challenging due to sensitivity and spatial resolution limitations for small molecules at low concentrations. mdpi.commeteoreservice.commpg.denih.gov The development and application of super-resolution spectroscopic microscopy techniques could offer even higher spatial resolution for localizing Anhalonine within cells. northwestern.edu These techniques, when applied to in vitro systems, can provide crucial data on the cellular pharmacology and potential targets of Anhalonine.

Q & A

Basic Research Questions

Q. What are the validated chromatographic and spectroscopic methods for isolating and identifying Anhalonine in plant matrices?

- Methodology : Use HPLC or GC-MS with polar stationary phases (e.g., C18 columns) for separation, coupled with UV-Vis or mass spectrometry for detection. Calibrate using reference standards and validate via retention time consistency and spectral library matching . For structural confirmation, employ NMR (¹H/¹³C) and IR spectroscopy, cross-referencing with published spectral databases .

- Key considerations : Optimize mobile phase pH and temperature to resolve Anhalonine from co-eluting alkaloids like mescaline .

Q. How can researchers design in vitro assays to evaluate Anhalonine’s receptor-binding affinity?

- Methodology : Use radioligand displacement assays (e.g., ³H-labeled ligands) on cell membranes expressing target receptors (e.g., serotonin or dopamine receptors). Calculate IC₅₀ values via nonlinear regression of dose-response curves . Include positive controls (e.g., known agonists/antagonists) and triplicate runs to minimize inter-assay variability .

- Data validation : Apply the Cheng-Prusoff equation to account for ligand concentration effects on binding affinity calculations .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in Anhalonine’s reported pharmacokinetic properties (e.g., bioavailability vs. metabolic stability)?

- Methodology : Conduct comparative studies using:

- In vitro models : Liver microsomes or hepatocytes to assess metabolic pathways (CYP450 isoforms).

- In vivo models : Rodent pharmacokinetic studies with LC-MS/MS quantification of plasma concentrations .

- Statistical reconciliation : Apply meta-analysis tools (e.g., RevMan) to evaluate heterogeneity across studies, adjusting for variables like dosage, administration route, and species-specific metabolism .

Q. How should researchers optimize synthetic routes for Anhalonine analogs to enhance bioactivity while minimizing toxicity?

- Methodology :

- Scaffold modification : Use computational docking (e.g., AutoDock Vina) to predict interactions between Anhalonine derivatives and target receptors .

- Stepwise synthesis : Apply Buchwald-Hartwig amination or Suzuki-Miyaura coupling for regioselective functionalization .

- Toxicity screening : Prioritize analogs with >50% viability in MTT assays (HEK293 or HepG2 cells) and low hERG channel inhibition (<10% at 10 μM) .

Q. What analytical frameworks address conflicting data on Anhalonine’s neuroprotective vs. neurotoxic effects in preclinical models?

- Methodology :

- Dose-response stratification : Test concentrations spanning 3–4 log units to identify therapeutic windows.

- Mechanistic studies : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to map pathways like oxidative stress or apoptosis .

- Bias mitigation : Blind experimenters to treatment groups and use automated image analysis (e.g., ImageJ) for neuronal viability quantification .

Methodological Best Practices

- Data presentation : Tabulate raw chromatographic/spectral data in appendices, with processed results (e.g., IC₅₀ ± SEM) in the main text .

- Ethical compliance : For in vivo studies, adhere to ARRIVE guidelines for sample size justification and humane endpoints .

- Reproducibility : Document solvent purity (e.g., ≥99.9% for HPLC), equipment calibration dates, and batch numbers for biological reagents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.